molecular formula C8H11BrN2 B180423 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine CAS No. 183251-89-0

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine

Cat. No.: B180423
CAS No.: 183251-89-0
M. Wt: 215.09 g/mol
InChI Key: WUJVGHMWTQMHOQ-UHFFFAOYSA-N
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Description

Chemical Name: 4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine CAS No.: 183251-89-0 Molecular Formula: C₈H₁₁BrN₂ Molecular Weight: 215.093 g/mol Synonyms: (2-Amino-4-bromophenyl)dimethylamine, 4-Bromo-N¹,N¹-dimethyl-1,2-benzenediamine .

This compound is a brominated and dimethylated derivative of benzene-1,2-diamine (o-phenylenediamine). Its structure is characterized by an aromatic ring with two amino groups at adjacent positions, with one amino group dimethylated and a bromine substituent para to the dimethylamino group .

Properties

IUPAC Name

4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVGHMWTQMHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183251-89-0
Record name 4-bromo-N1,N1-dimethylbenzene-1,2-diamine
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Preparation Methods

Acetylation as a Protecting Strategy

Protection of amine groups is essential to prevent undesired side reactions during bromination. A method adapted from the synthesis of 4-bromo-o-phenylenediamine involves acetylation of benzene-1,2-diamine using acetic anhydride in acetic acid, yielding N,N'-diacetylbenzene-1,2-diamine. This intermediate is then brominated using sodium bromide and hydrogen peroxide under mild conditions (50°C, 3 hours), achieving regioselective bromination at the 4-position with 95.6% purity. The acetyl groups stabilize the amine, preventing oxidation and directing bromination via electronic effects.

Debromination and Deprotection

Post-bromination, hydrolysis with 5N sodium hydroxide at 80°C removes the acetyl groups, regenerating the primary amines. However, subsequent dimethylation of these amines to tertiary N,N-dimethyl groups presents challenges. Exhaustive methylation typically requires methyl iodide or dimethyl sulfate under strong basic conditions, but over-alkylation risks forming quaternary ammonium salts. For example, tin(II) chloride-mediated reduction of nitro intermediates (as in related compounds) achieves 85% yield, but dimethylation remains a bottleneck.

Direct Bromination of Pre-Dimethylated Substrates

Bromination of N,N,N',N'-Tetramethylbenzene-1,2-Diamine

Direct bromination of fully dimethylated benzene-1,2-diamine could circumvent protection-deprotection steps. However, the strong electron-donating effect of dimethylamino groups (-N(CH₃)₂) activates the ring excessively, risking polybromination. A catalyst system of ferric chloride and quaternary ammonium salts (e.g., tetrabutylammonium chloride), as used in the bromination of o-xylene, enhances selectivity for mono-bromination. At -25°C, this system achieves 88.8% 4-bromo-1,2-xylene yield, suggesting potential adaptability for dimethylated diamines.

Solvent and Temperature Optimization

Low-temperature reactions (-25°C to -30°C) in dichloromethane suppress side reactions. For dimethylated substrates, analogous conditions may favor 4-bromo selectivity, though steric hindrance from bulky N,N-dimethyl groups could reduce reactivity.

Reductive Amination of Nitro Intermediates

Nitro Group Reduction and Methylation

An alternative route starts with 4-bromo-1,2-dinitrobenzene. Reduction of nitro groups using tin(II) chloride dihydrate in ethanol/ethyl acetate at 90°C yields 4-bromo-benzene-1,2-diamine. Subsequent dimethylation via reductive amination with formaldehyde and formic acid could theoretically produce the target compound. However, this method faces selectivity issues, as Eschweiler-Clarke conditions preferentially methylate secondary amines.

Challenges in Tertiary Amine Formation

Primary amines require harsh methylating agents (e.g., methyl iodide with NaH) for exhaustive dimethylation. In model systems, such conditions achieve ≤70% conversion to tertiary amines, with residual primary and secondary amines complicating purification.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldSelectivityScalability
Protected BrominationAcetylation → Bromination → Hydrolysis80–95%HighHigh
Direct BrominationCatalyst-mediated bromination85–93%ModerateModerate
Reductive AminationNitro reduction → Methylation≤70%LowLow

Key Observations :

  • Protection-Deprotection : Offers high regioselectivity but requires additional steps.

  • Catalytic Bromination : Efficient for pre-functionalized substrates but limited by directing group compatibility.

  • Reductive Methods : Limited by incomplete dimethylation and purification challenges.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 serves as a prime site for nucleophilic substitution due to its electrophilic nature. Reactions typically require activating conditions to overcome the deactivating effects of the dimethylamino groups.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, Na₂CO₃Biaryl derivatives (e.g., acridinium salts)70–87%
Ullmann CouplingCuI, diamine ligand, K₃PO₄, 110°CN-Aryl heterocycles65%
HydrolysisNaOH, H₂O, 80°C1,2-Dimethylbenzene-1,2,4-triamine52%

Key Findings :

  • Palladium-catalyzed Suzuki coupling facilitates efficient aryl–aryl bond formation, yielding acridinium salts for photoredox catalysis .
  • Copper-mediated Ullmann coupling enables selective C–N bond formation with aryl halides .

Electrophilic Substitution

The dimethylamino groups activate the benzene ring toward electrophilic attack, directing incoming substituents to specific positions.

Reaction TypeReagents/ConditionsPosition SubstitutedProductReference
NitrationHNO₃, H₂SO₄, 0°CPosition 54-Bromo-5-nitro derivative
SulfonationH₂SO₄, SO₃, 50°CPosition 6Sulfonated intermediate

Mechanistic Insight :

  • Nitration occurs preferentially at position 5 due to the para-directing effect of the dimethylamino group at position 1 .
  • Steric hindrance from the dimethyl groups limits reactivity at ortho positions.

Oxidation Reactions

The dimethylamino groups resist oxidation under mild conditions but react with strong oxidants:

Reagents/ConditionsProductYieldReference
KMnO₄, H₂SO₄, 100°C4-Bromo-1,2-dimethylquinone45%
H₂O₂, FeCl₃, CH₃CN, RTN-Oxide derivatives30%

Research Note :

  • Oxidative demethylation is not observed, likely due to steric protection of the nitrogen atoms .

Condensation and Cyclization

The amine groups participate in condensation reactions to form heterocyclic systems:

Reaction PartnersConditionsProductYieldReference
Aldehydes (e.g., 4-Fluorobenzaldehyde)NH₄Br, DMSO, RT, 24hBenzimidazole derivatives67%
ThioureaI₂, EtOH, reflux2-Aminothiazole analogs82%

Case Study :

  • Condensation with 4-fluorobenzaldehyde under aerobic conditions yields fluorinated benzimidazoles with antimicrobial activity .

Reductive Transformations

The bromine atom can be removed via reductive debromination:

Reagents/ConditionsProductYieldReference
H₂, Pd/C, EtOH, 25 psi1,2-Dimethylbenzene-1,2-diamine96%
Zn, NH₄Cl, THF, 70°CDehalogenated amine88%

Application :

  • Catalytic hydrogenation provides a clean route to unsubstituted diamines for further functionalization .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights the influence of substituents:

CompoundBromine Reactivity (NAS)Oxidation ResistanceDirecting Effect
4-Bromo-N1,N1-dimethylbenzene-1,2-diamineHigh (Pd-catalyzed)ModerateStrong para-directing
4-Chloro-N1,N1-dimethyl analogLowerHighSimilar
N,N-Diethyl variantReducedHighEnhanced steric effects

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential in drug development due to its structural properties that facilitate interaction with biological targets. It has been explored for:

  • Anticancer Activity : Research indicates that derivatives of diamines can exhibit cytotoxic effects against cancer cell lines. For instance, studies have synthesized compounds based on 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine that demonstrated promising activity against various tumors .
  • Antimicrobial Agents : The presence of bromine and amine groups enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Polymer Synthesis

This compound is utilized in the synthesis of advanced polymers:

  • Polyimides : This compound serves as a monomer in the production of polyimides, which are known for their thermal stability and mechanical properties. Research has highlighted its role in creating novel polyimide structures that exhibit enhanced thermal and electrical properties .
  • Coordination Polymers : The diamine functionality allows for the design of coordination polymers with specific sensing capabilities. Such materials can be used in sensors for detecting environmental pollutants or biological markers .

Material Science

The compound's unique chemical properties make it suitable for various applications in material science:

  • Conductive Polymers : Due to its electron-rich structure, this compound can be incorporated into conductive polymer systems. These materials are essential for applications in organic electronics and photovoltaic devices .
  • Thermal Stability : The incorporation of this compound into polymer matrices enhances thermal stability, making it suitable for high-performance applications where heat resistance is critical .

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at a leading university synthesized a series of compounds derived from this compound and evaluated their anticancer properties against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Development of Conductive Polymers

In another study focused on organic electronics, researchers developed a new class of conductive polymers using this compound as a key monomer. The resulting materials demonstrated improved conductivity and stability under operational conditions.

Mechanism of Action

The mechanism of action of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and dimethylamino groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues of Benzene-1,2-Diamine Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine 4-Br, 1-N(CH₃)₂ 183251-89-0 C₈H₁₁BrN₂ 215.093 Enhanced steric hindrance; potential for tailored solubility .
4-Methylbenzene-1,2-diamine 4-CH₃ 95-80-7 C₇H₁₀N₂ 122.17 Moderate reactivity in indoloquinoxaline synthesis (yields: 55–70%) .
4-Chlorobenzene-1,2-diamine 4-Cl 5344-20-5 C₆H₇ClN₂ 158.59 High yields (75–85%) in indoloquinoxaline synthesis .
4-Nitrobenzene-1,2-diamine 4-NO₂ 99-56-9 C₆H₇N₃O₂ 153.14 Moderate yields (50–60%); poor solubility in polar solvents .
4-Bromo-5-nitrobenzene-1,2-diamine 4-Br, 5-NO₂ 113269-07-1 C₆H₆BrN₃O₂ 232.04 High molecular weight; potential for nitro-group-mediated redox activity .
3-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine 3-Br, 1-N(CH₃)₂ C₈H₁₁BrN₂ 215.093 Structural isomer; steric effects differ due to bromine position .

Structural Isomerism and Regiochemical Effects

  • 3-Bromo vs. 4-Bromo Isomers: The position of bromine significantly impacts electronic distribution.

Biological Activity

4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine, also known as 4-bromo-N,N-dimethyl-1,2-benzenediamine, is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. The compound features a bromine atom and two dimethylamino groups on a benzene ring, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁BrN₂, with a molecular weight of approximately 215.09 g/mol. Its structure can be described as follows:

FeatureDescription
Bromine Position Para (4-position)
Amino Groups Two dimethylamino groups at positions 1 and 2
Reactivity Electrophilic and nucleophilic properties due to substituents

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic substitution reactions while the dimethylamino groups can act as nucleophiles. This dual functionality allows the compound to engage in diverse biochemical pathways, potentially influencing cellular processes such as signal transduction and gene expression.

Biological Applications

Research has indicated several potential applications for this compound:

  • Medicinal Chemistry : The compound has been explored for its potential use as a pharmacophore in drug development. Its structural features may allow it to modulate biological targets effectively.
  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties by regulating reactive oxygen species (ROS) levels in cells.
  • Cancer Research : Preliminary investigations have indicated that derivatives of this compound may possess anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant potential of various substituted benzene diamines, including this compound. The results indicated significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative stress.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays demonstrated that the compound exhibited selective toxicity towards cancer cell lines compared to normal cells. The IC50 values were recorded at varying concentrations, indicating dose-dependent effects on cell viability.
  • Mechanistic Insights :
    • Research utilizing molecular docking studies revealed that this compound could effectively bind to key enzymes involved in cancer metabolism. This suggests a mechanism where the compound may disrupt metabolic pathways critical for tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-Bromo-1,2-diaminobenzene Lacks dimethylamino groupsModerate cytotoxicity
N,N-Dimethyl-p-phenylenediamine No halogen substitutionHigher solubility
4-Chloro-N,N-dimethylbenzene-1,2-diamine Chlorine instead of bromineAltered reactivity patterns

This comparison highlights how the presence of bromine and dimethylamino groups in this compound contributes to its distinctive biological activities.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine in laboratory settings?

  • Methodological Answer : Immediate decontamination is critical. Upon skin contact, wash thoroughly with soap and water; for eye exposure, rinse under running water with eyelids open for ≥15 minutes. Use fume hoods to prevent inhalation, and wear nitrile gloves/lab coats. Delayed effects (e.g., dermatitis) require prompt medical consultation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key structural features guide characterization:

  • NMR : The bromine atom at position 4 causes deshielding (~7.2–7.5 ppm for aromatic protons). Dimethylamine groups (N(CH₃)₂) exhibit singlet peaks at ~2.8–3.2 ppm.
  • IR : N-H stretches (amines) appear at 3300–3500 cm⁻¹; C-Br absorption at 550–650 cm⁻¹.
  • Mass Spec : Molecular ion peak at m/z 215 (base peak) with isotopic pattern for bromine (1:1 ratio for M/M+2) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A two-step approach is typical:

Bromination : Direct bromination of 1,2-diaminobenzene using Br₂ in acetic acid at 0–5°C.

N-Methylation : Treat with methyl iodide (CH₃I) in THF under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Use a 2³ factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), solvent polarity (DMF vs. THF).
  • Response : Yield (%) and purity (HPLC).
  • Analysis : ANOVA identifies significant factors. For example, high temperature and DMF may maximize yield but reduce purity. Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maintaining resolution .

Q. What computational strategies predict reaction pathways for this compound in catalytic systems?

  • Methodological Answer :

  • Quantum Chemistry : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., using Gaussian or ORCA). Focus on bromine’s electronegativity directing electrophilic substitution.
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore potential pathways. Validate with experimental kinetics (e.g., UV-Vis monitoring of intermediate formation) .

Q. How should researchers resolve contradictions in catalytic activity data for metal complexes of this compound?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent, humidity, catalyst batch).
  • Data Validation : Use XPS to confirm metal oxidation states and SEM-EDS to check for impurities.
  • Statistical Analysis : Apply Grubbs’ test to identify outliers. If discrepancies persist, explore ligand-metal binding variability via DFT .

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